CYP11B1 vs. CYP11B2 Inhibition Selectivity Profile of 1,3-Dichloro-2,5-dimethoxybenzene
In human CYP11B1 and CYP11B2 enzyme inhibition assays performed in hamster V79MZ cells, 1,3-dichloro-2,5-dimethoxybenzene demonstrates a >100-fold difference in potency, with an IC50 of 6,530 nM against CYP11B1 and an IC50 of 53 nM against CYP11B2 [1]. While direct comparative data for the 1,4-isomer (chloroneb) in this specific assay are not available, this high degree of selectivity is a hallmark of regioisomer-specific target engagement and is not transferable across isomers.
| Evidence Dimension | Inhibition of human CYP11B1 vs. CYP11B2 |
|---|---|
| Target Compound Data | CYP11B1 IC50: 6,530 nM; CYP11B2 IC50: 53 nM |
| Comparator Or Baseline | Not directly compared; baseline is the differential potency between the two enzymes for the same compound. |
| Quantified Difference | >100-fold higher potency for CYP11B2 |
| Conditions | Hamster V79MZ cells expressing human enzymes, 1 hr incubation, [3H]-11-deoxycorticosterone substrate, HPLC analysis. |
Why This Matters
This selectivity profile identifies 1,3-dichloro-2,5-dimethoxybenzene as a valuable tool compound for probing the divergent roles of CYP11B1 and CYP11B2 in steroid hormone biosynthesis, a property not assumed for other isomers.
- [1] BindingDB. (n.d.). BDBM50038612 (CHEMBL3354869). BindingDB. Retrieved April 22, 2026. View Source
